Methyl 1-propanoylcyclobutane-1-carboxylate

Vue d'ensemble

Description

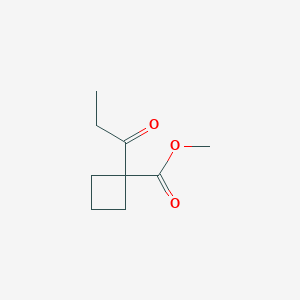

Methyl 1-propanoylcyclobutane-1-carboxylate (CAS Number: 1432679-16-7) is a chemical compound with the following IUPAC name: methyl 1-propionylcyclobutanecarboxylate . Its molecular formula is C₉H₁₄O₃ , and it has a molecular weight of 170.21 g/mol . This compound belongs to the class of esters and is characterized by its cyclic structure.

Synthesis Analysis

The synthetic pathway for This compound involves the esterification of 1-propanoylcyclobutane-1-carboxylic acid with methanol . The reaction proceeds under acidic conditions, typically using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The esterification process results in the formation of the desired compound .

Molecular Structure Analysis

The compound’s molecular structure consists of a four-membered cyclobutane ring, with a carboxylate group attached to one of the carbon atoms. The methyl group is linked to the carbonyl carbon of the carboxylate. The arrangement of atoms and bonds within the molecule significantly influences its chemical properties and reactivity .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution. Hydrolysis of the ester bond yields the corresponding carboxylic acid and methanol. Transesterification reactions involve the exchange of the ester group with another alcohol. Additionally, nucleophilic substitution reactions can occur at the carbonyl carbon .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Reactivity

Competition in Cyclobutene Reactions : A study demonstrated the synthesis of Methyl 3-formylcyclobutene-3-carboxylate, revealing the competition between ester and formyl groups in controlling torquoselectivity during electrocyclic reactions of cyclobutenes. This work highlights the intricate dynamics between functional groups in cyclobutane derivatives (S. Niwayama & K. Houk, 1992).

Polymerization of Cyclobutane Derivatives : Another research focus has been on the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates. This study provides insights into the polymerization behavior of cyclobutane monomers, suggesting their similarity to vinyl counterparts and highlighting the potential for creating materials with unique properties (X. Drujon et al., 1993).

Chemical Properties and Applications

- Lewis Acid-Assisted Polymerization : Research on methyl cyclobutene-1-carboxylate explored its anionic polymerization, facilitated by Lewis acids. This process results in polymers with 1,2-linked cyclobutane rings, demonstrating a unique approach to synthesizing polymers with novel structures and potentially enhanced properties (T. Kitayama et al., 2004).

Structural and Stereochemical Investigations

- Stereodivergent Syntheses of β-Dipeptides : The synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from cyclobutane-1-carboxylic acid showcases the potential of cyclobutane derivatives in creating structurally complex and stereochemically diverse β-amino acids and peptides, further expanding the toolbox for peptide synthesis and design (Sandra Izquierdo et al., 2002).

Propriétés

IUPAC Name |

methyl 1-propanoylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-7(10)9(5-4-6-9)8(11)12-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNFQXSQENWWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1(CCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801194420 | |

| Record name | Cyclobutanecarboxylic acid, 1-(1-oxopropyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801194420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432679-16-7 | |

| Record name | Cyclobutanecarboxylic acid, 1-(1-oxopropyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 1-(1-oxopropyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801194420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429616.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1429621.png)